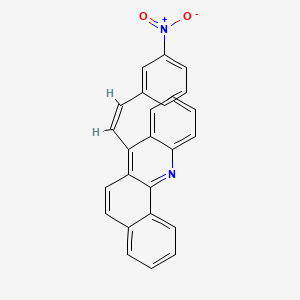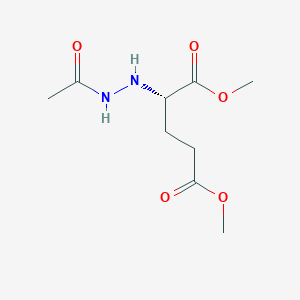![molecular formula C15H16N2O4 B14496596 3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline CAS No. 63658-78-6](/img/structure/B14496596.png)
3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a methoxy group, a nitrophenoxy group, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Etherification: The reaction of 4-nitrophenol with an appropriate alkyl halide to form 4-nitrophenoxyalkane.
Amination: The reaction of the 4-nitrophenoxyalkane with aniline under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The methoxy group can be demethylated to form a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens or sulfonic acids under acidic conditions.
Major Products
Oxidation: Formation of 3-Methoxy-N-[2-(4-aminophenoxy)ethyl]aniline.
Reduction: Formation of 3-Hydroxy-N-[2-(4-nitrophenoxy)ethyl]aniline.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and aniline groups can interact with various enzymes and receptors. These interactions can modulate cellular pathways and lead to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-N-[2-(4-aminophenoxy)ethyl]aniline: Similar structure but with an amino group instead of a nitro group.
3-Hydroxy-N-[2-(4-nitrophenoxy)ethyl]aniline: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Nitroaniline: Contains the nitro and aniline groups but lacks the methoxy and ethyl linkages.
Uniqueness
3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring can lead to interesting electronic properties and reactivity patterns.
Propriétés
Numéro CAS |
63658-78-6 |
|---|---|
Formule moléculaire |
C15H16N2O4 |
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
3-methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline |
InChI |
InChI=1S/C15H16N2O4/c1-20-15-4-2-3-12(11-15)16-9-10-21-14-7-5-13(6-8-14)17(18)19/h2-8,11,16H,9-10H2,1H3 |
Clé InChI |
PPEFSWAFUFPSES-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


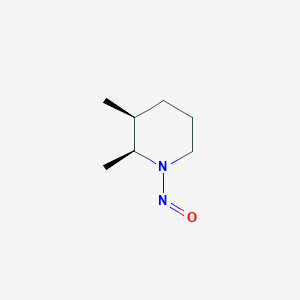
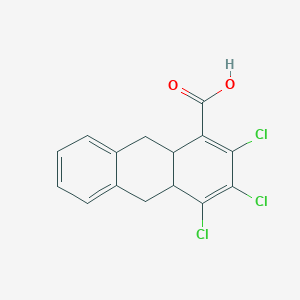

![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
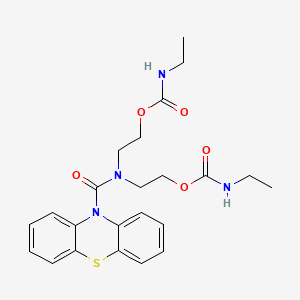
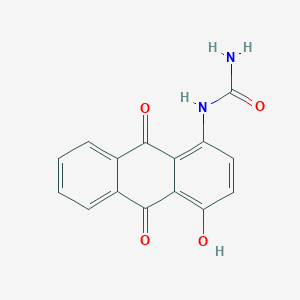
![1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene](/img/structure/B14496555.png)

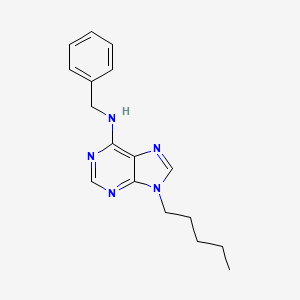
![N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide](/img/structure/B14496572.png)
